molecular formula C6H13NO2 B1338199 6-Hydroxyhexanamide CAS No. 4547-52-8

6-Hydroxyhexanamide

Cat. No. B1338199
CAS RN: 4547-52-8
M. Wt: 131.17 g/mol
InChI Key: DEYMOQSHMQAAFX-UHFFFAOYSA-N
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Patent
US06300496B1

Procedure details

5.28 Grams (45 mmols) of 6-hydroxyhexanal was charged to a 100 milliliter Schlenk flask and dissolved in 10 milliliters of deionized water by heating to 85-95° C. in a water bath. The resulting solution was charged to the Parr autoclave containing 35 milliliters of NH4OH. The reactor was placed under 400 psi air, heated to 80° C. and a 500 psi air purge was established. Reaction was allowed to proceed for 3 hours. At that time, reaction conversion was virtually complete and 6-hydroxycaproamide was formed in 35% yield.
Quantity
45 mmol
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[O:8].[NH4+:9].[OH-]>O>[OH:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][C:2]([NH2:9])=[O:1] |f:1.2|

Inputs

Step One
Name
Quantity
45 mmol
Type
reactant
Smiles
OCCCCCC=O
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The resulting solution was charged to the Parr autoclave
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C.
CUSTOM
Type
CUSTOM
Details
a 500 psi air purge
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
At that time, reaction conversion

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCCCCC(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.